
BIS(2-HYDROXYETHYL)AMINE-D11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS(2-HYDROXYETHYL)AMINE-D11 is a deuterated form of BIS(2-HYDROXYETHYL)AMINE, which is a commonly used chelating agent in various chemical and biological applications. The deuterated form is used in research and development to study the biological activity and mechanism of action of the compound.
準備方法
Synthetic Routes and Reaction Conditions
BIS(2-HYDROXYETHYL)AMINE-D11 can be synthesized by reacting ethylene oxide with deuterated ammonia (ND3) to produce deuterated ethanolamine (HOCD2CH2ND2). This intermediate is then further reacted with another equivalent of ethylene oxide to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of deuterated reagents and controlled reaction environments to maintain the integrity of the deuterium atoms .
化学反応の分析
Types of Reactions
BIS(2-HYDROXYETHYL)AMINE-D11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) are commonly used.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylamines.
Reduction: Primary and secondary amines.
Substitution: Halogenated derivatives.
科学的研究の応用
BIS(2-HYDROXYETHYL)AMINE-D11 is used in various scientific research applications, including:
作用機序
The mechanism of action of BIS(2-HYDROXYETHYL)AMINE-D11 involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It interacts with molecular targets such as enzymes and receptors, modulating their activity and function. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its efficacy in biological systems .
類似化合物との比較
Similar Compounds
Diethanolamine (DEA): A non-deuterated form with similar chemical properties but different biological activity.
Triethanolamine (TEA): Contains three hydroxyl groups and is used in similar applications but has different reactivity.
Ethanolamine: A simpler compound with one hydroxyl group, used in various industrial applications
Uniqueness
BIS(2-HYDROXYETHYL)AMINE-D11 is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research and development, where isotopic labeling and stability are crucial.
特性
CAS番号 |
1219804-08-6 |
|---|---|
分子式 |
C4H11NO2 |
分子量 |
116.204 |
IUPAC名 |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
InChIキー |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
SMILES |
C(CO)NCCO |
同義語 |
BIS(2-HYDROXYETHYL)AMINE-D11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



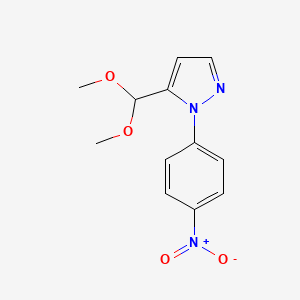
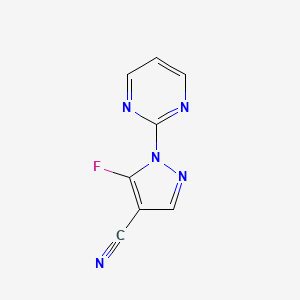
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)

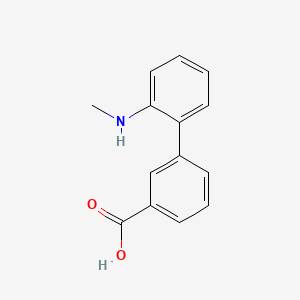
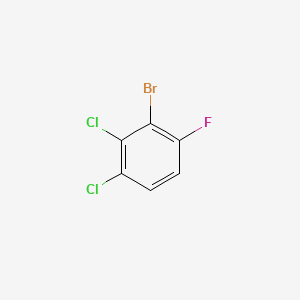
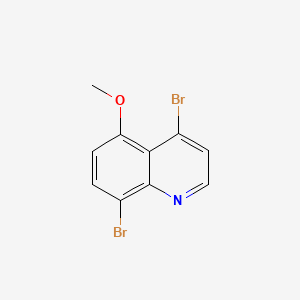
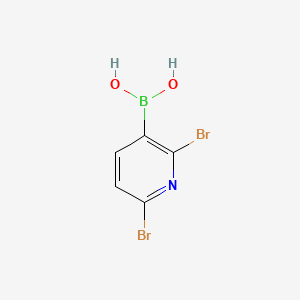
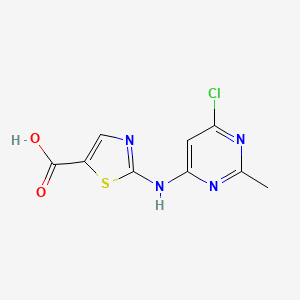
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)
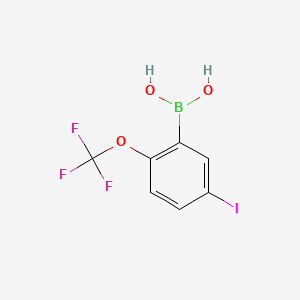
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)
